Computed LogP (XLogP3-AA): Lipophilicity Difference Versus 2-Chloro-7-acetamidoquinoline (no 4-methyl)
The target compound's computed LogP (XLogP3-AA = 2.7) is 0.3 log units higher than that of the des-methyl analog 2-chloro-N-(quinolin-7-yl)acetamide (estimated LogP ≈ 2.4), indicating greater membrane permeability potential. A ΔLogP of +0.3 translates to an approximately 2-fold higher predicted octanol-water partition coefficient [1]. This difference, while modest, can influence both passive diffusion across biological membranes and non-specific protein binding, making the target compound more suitable for assays requiring moderate lipophilicity without excessive LogP that could cause aggregation or off-target binding [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 2-chloro-N-(quinolin-7-yl)acetamide (des-methyl analog): LogP ≈ 2.4 (estimated by XLogP3 method) |
| Quantified Difference | ΔLogP = +0.3 (approximately 2-fold higher predicted partition coefficient) |
| Conditions | Computed property (XLogP3 3.0, PubChem release 2025.04.14) |
Why This Matters
Procurement for permeability-sensitive assays should favor the target compound over the des-methyl analog when a slightly higher lipophilicity is desired, based on predicted LogP.
- [1] PubChem. XLogP3-AA computed property for CID 339513. Release 2025.04.14. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Class-level interpretation of LogP impact] View Source
